molecular formula C18H20N4OS B12173569 N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12173569
M. Wt: 340.4 g/mol
InChI Key: PNWGCTRRTCSADF-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a thiazole ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the phenyl group and the thiazole ring. Common reagents used in these reactions include dimethylformamide (DMF), thionyl chloride (SOCl2), and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-4-ethyl-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4OS/c1-5-16-17(24-13(4)19-16)18(23)20-14-6-8-15(9-7-14)22-12(3)10-11(2)21-22/h6-10H,5H2,1-4H3,(H,20,23)

InChI Key

PNWGCTRRTCSADF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C

Origin of Product

United States

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